N-([2,2'-bifuran]-5-ylmethyl)-3-bromobenzamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-3-bromobenzamide is an organic compound that features a bifuran moiety linked to a bromobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3-bromobenzamide typically involves the following steps:
Formation of the bifuran moiety: The bifuran unit can be synthesized by coupling two furan rings. This can be achieved through various methods, including the use of catalysts such as palladium or copper.
Bromination of benzamide: The bromination of benzamide can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Coupling reaction: The final step involves coupling the bifuran moiety with the bromobenzamide. .
Industrial Production Methods
Industrial production of N-([2,2’-bifuran]-5-ylmethyl)-3-bromobenzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-3-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The bromobenzamide group can be reduced to form the corresponding amine.
Substitution: The bromine atom in the bromobenzamide group can be substituted with other nucleophiles such as amines, thiols, or alkoxides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-3-bromobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer or infectious diseases.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-3-bromobenzamide involves its interaction with specific molecular targets. The bifuran moiety can interact with aromatic residues in proteins, while the bromobenzamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical and physiological effects .
Comparison with Similar Compounds
Similar Compounds
N-({[2,2’-bifuran]-5-yl}methyl)-2-(2-chlorophenyl)acetamide: This
Properties
IUPAC Name |
3-bromo-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c17-12-4-1-3-11(9-12)16(19)18-10-13-6-7-15(21-13)14-5-2-8-20-14/h1-9H,10H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWRSHLLPCFTKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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